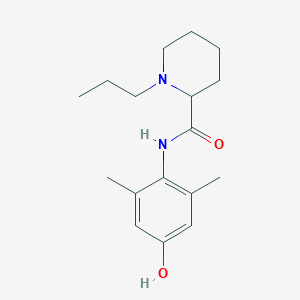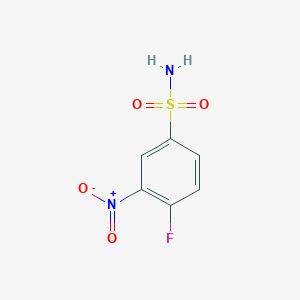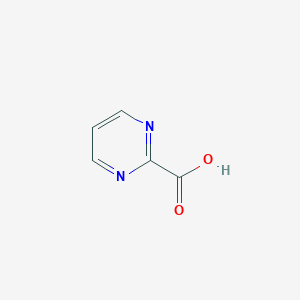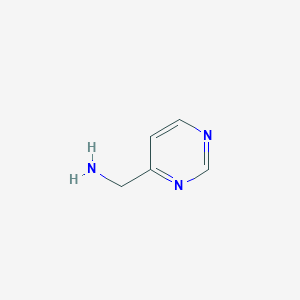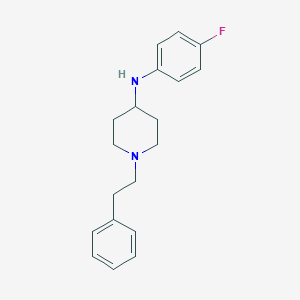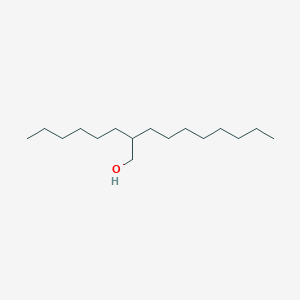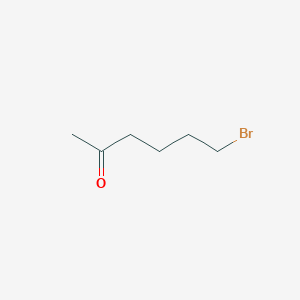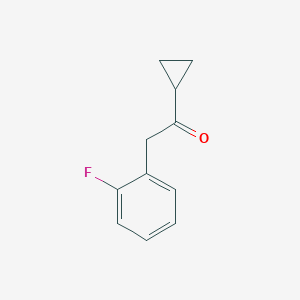
Cyclopropyl 2-fluorobenzyl ketone
概述
描述
Cyclopropyl 2-fluorobenzyl ketone is a chemical compound with the molecular formula C11H11FO and a molecular weight of 178.21 g/mol . It is a colorless to light yellow liquid at room temperature and is primarily used as an intermediate in the synthesis of pharmaceutical compounds, notably Prasugrel . This compound is known for its role in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: Cyclopropyl 2-fluorobenzyl ketone can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluorobenzyl bromide with cyclopropanecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve the desired product quality .
化学反应分析
Types of Reactions: Cyclopropyl 2-fluorobenzyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted benzyl ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 2-fluorobenzoic acid.
Reduction: Cyclopropyl 2-fluorobenzyl alcohol.
Substitution: Various substituted benzyl ketones depending on the nucleophile used.
科学研究应用
Cyclopropyl 2-fluorobenzyl ketone has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
作用机制
The mechanism of action of cyclopropyl 2-fluorobenzyl ketone is primarily related to its role as an intermediate in the synthesis of Prasugrel. Prasugrel is a prodrug that is metabolized in the body to its active form, which inhibits platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting platelet aggregation and thrombus formation .
相似化合物的比较
Cyclopropyl 2-fluorobenzyl ketone can be compared with other similar compounds such as:
Cyclopropyl benzyl ketone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluorobenzyl ketone: Lacks the cyclopropyl group, which may influence its steric properties and reactivity.
Cyclopropyl 4-fluorobenzyl ketone: The position of the fluorine atom can significantly impact the compound’s chemical and biological properties.
Uniqueness: The presence of both the cyclopropyl and fluorobenzyl groups in this compound imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
属性
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGTJUQWKWYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571032 | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150322-73-9 | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-cyclopropyl-2-(2-fluorophenyl)ethanone serves as a crucial building block in the multi-step synthesis of prasugrel. [, , , , ] It undergoes a condensation reaction with a thienopyridine derivative, followed by further modifications, to yield the final prasugrel molecule.
ANone: The molecular formula of 1-cyclopropyl-2-(2-fluorophenyl)ethanone is C12H11FO, and its molecular weight is 190.21 g/mol.
A: Yes, researchers have explored alternative synthetic routes to optimize the production of 1-cyclopropyl-2-(2-fluorophenyl)ethanone. One improved method involves a Grignard reaction using 2-fluorobenzyl bromide and cyclopropanecarbonitrile to produce the target compound. [, , ] This method has been shown to simplify the process and potentially enable larger-scale production.
A: Research indicates that derivatives of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, specifically 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, have been synthesized and evaluated for their biological activities. [] These derivatives exhibited potent antioxidant properties in DPPH and ABTS assays.
A: Common analytical techniques used for the characterization of 1-cyclopropyl-2-(2-fluorophenyl)ethanone and related compounds include mass spectrometry (MS), nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy (IR). [, ] These methods provide valuable information about the compound's molecular weight, structure, and functional groups.
A: Research has identified and characterized impurities that can arise during prasugrel hydrochloride synthesis. [] These impurities highlight the importance of rigorous quality control measures throughout the manufacturing process to ensure the purity and safety of the final drug substance.
A: Prasugrel is metabolized in a two-step process. First, carboxylesterases, specifically human carboxylesterase 1 (hCE1) and hCE2, hydrolyze prasugrel to form a thiolactone metabolite, R-95913. [] This metabolite is then further metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to produce the active metabolite, R-138727. [, ] While 1-cyclopropyl-2-(2-fluorophenyl)ethanone is not directly involved in the metabolic pathway, understanding prasugrel's metabolism is crucial because it dictates the drug's efficacy and potential for drug-drug interactions.
A: Research has shown that the intestine plays a significant role in converting prasugrel to its active metabolite, R-138727. [] This finding highlights the importance of considering both intestinal and hepatic metabolism when evaluating prasugrel's pharmacokinetics.
A: Recent research has identified human intestinal Raf kinase inhibitor protein (RKIP) as a potential bioactivation hydrolase for prasugrel. [] This finding suggests that RKIP might contribute to the rapid hydrolysis of prasugrel observed in vivo.
A: Studies have revealed that glutaredoxin and thioredoxin, enzymes present in human liver cytosol, can facilitate the formation of prasugrel's active metabolite, R-138727. [] Specifically, these enzymes promote the reduction of a glutathione conjugate, R-133490, leading to R-138727 production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
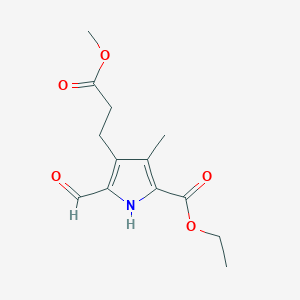
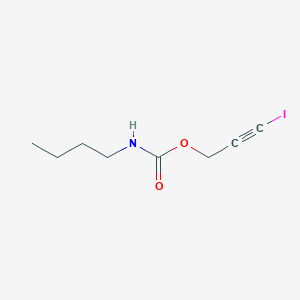
![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)
![4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE](/img/structure/B30508.png)

